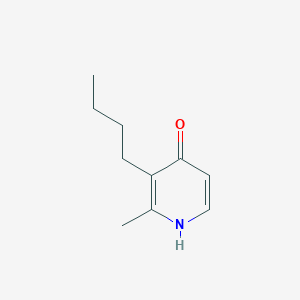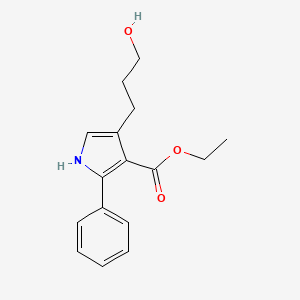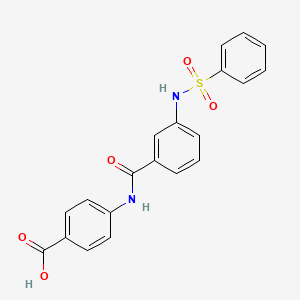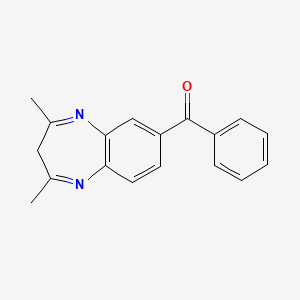
3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones. Pyridinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one typically involves the reaction of 2-methylphenylacetonitrile with methyl vinyl ketone in the presence of a base, followed by cyclization to form the pyridinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone to dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinones with functional groups like halogens, alkyl, and aryl groups.
Aplicaciones Científicas De Investigación
3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-phenylpyridin-2(1H)-one
- 3-Methyl-1-phenylpyridin-2(1H)-one
- 2-Methyl-1-(2-chlorophenyl)pyridin-2(1H)-one
Uniqueness
3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on both the pyridinone ring and the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
874116-01-5 |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
3-methyl-1-(2-methylphenyl)pyridin-2-one |
InChI |
InChI=1S/C13H13NO/c1-10-6-3-4-8-12(10)14-9-5-7-11(2)13(14)15/h3-9H,1-2H3 |
Clave InChI |
HFJZEWRLXZJIRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C=CC=C(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine](/img/structure/B12597669.png)


![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-](/img/structure/B12597680.png)


![6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione](/img/structure/B12597694.png)




![2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one](/img/structure/B12597718.png)

![5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12597748.png)
